Cas no 2248296-77-5 (Tert-butyl 5-amino-3-bromo-2-fluorobenzoate)

Tert-butyl 5-amino-3-bromo-2-fluorobenzoate is a fluorinated and brominated benzoate derivative with a tert-butyl ester group, offering versatile reactivity for synthetic applications. The presence of both amino and halogen substituents (bromo and fluoro) enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl ester group provides stability under various reaction conditions while remaining cleavable for further functionalization. The electron-withdrawing fluorine and bromine atoms facilitate selective cross-coupling reactions, making it valuable in palladium-catalyzed transformations. Its well-defined structure and high purity ensure consistent performance in complex organic syntheses, particularly in the development of bioactive molecules.
Tert-butyl 5-amino-3-bromo-2-fluorobenzoate structure
2248296-77-5 structure
Product Name:Tert-butyl 5-amino-3-bromo-2-fluorobenzoate
CAS No:2248296-77-5
MF:C11H13BrFNO2
MW:290.128825902939
CID:6285042
PubChem ID:137938946
Update Time:2025-06-30

Tert-butyl 5-amino-3-bromo-2-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 5-amino-3-bromo-2-fluorobenzoate
    • 2248296-77-5
    • EN300-6510470
    • Inchi: 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,14H2,1-3H3
    • InChI Key: XRIZPQDUYJLKCY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1F)C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 289.01137g/mol
  • Monoisotopic Mass: 289.01137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.3Ų

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Additional information on Tert-butyl 5-amino-3-bromo-2-fluorobenzoate

Tert-butyl 5-amino-3-bromo-2-fluorobenzoate: A Comprehensive Overview

The compound Tert-butyl 5-amino-3-bromo-2-fluorobenzoate, also known by its CAS number 2248296-77-5, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group attached to a tert-butyl moiety. The presence of amino, bromo, and fluoro substituents on the benzene ring introduces a high degree of functional diversity, making it a valuable molecule in both academic and industrial research.

Recent studies have highlighted the potential of Tert-butyl 5-amino-3-bromo-2-fluorobenzoate in the field of medicinal chemistry. Researchers have explored its role as a precursor for the synthesis of bioactive compounds, particularly in the development of new drug candidates. The amino group on the benzene ring facilitates various nucleophilic reactions, enabling the creation of complex molecular architectures. Moreover, the bromine and fluorine substituents enhance the compound's electronic properties, making it an ideal candidate for further functionalization.

In addition to its medicinal applications, Tert-butyl 5-amino-3-bromo-2-fluorobenzoate has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as in the development of new semiconducting materials. Recent advancements in this area have demonstrated that the compound can be incorporated into thin-film transistor (TFT) devices, showcasing its potential for use in flexible electronics and displays.

The synthesis of Tert-butyl 5-amino-3-bromo-2-fluorobenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. The introduction of the tert-butyl group is achieved through esterification reactions, while the substitution patterns on the benzene ring are carefully controlled to ensure high purity and yield. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.

From an environmental perspective, researchers have also investigated the biodegradability and toxicity of Tert-butyl 5-amino-3-bromo-2-fluorobenzoate. Studies have shown that under certain conditions, the compound can undergo microbial degradation, reducing its environmental impact. However, further research is needed to fully understand its long-term effects on ecosystems and to develop strategies for safe disposal.

In conclusion, Tert-butyl 5-amino-3-bromo-2-fluorobenzoate is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial development. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing modern chemistry.

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